molecular formula C10H9I2NO4 B589446 N-Formyl-3,5-diiodo-L-tyrosine CAS No. 906327-16-0

N-Formyl-3,5-diiodo-L-tyrosine

Cat. No. B589446
M. Wt: 460.994
InChI Key: VHMVURRYXKQJID-QMMMGPOBSA-N
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Description

“N-Formyl-3,5-diiodo-L-tyrosine” is a compound with the molecular formula C10H9I2NO4 . It is a derivative of L-tyrosine, a non-essential amino acid, which has been iodinated at positions 3 and 5 of the aromatic ring . The compound also contains a formyl group attached to the nitrogen of the amino acid .


Molecular Structure Analysis

The molecular structure of N-Formyl-3,5-diiodo-L-tyrosine can be represented by the InChI string: InChI=1S/C10H9I2NO4/c11-6-1-5 (2-7 (12)9 (6)15)3-8 (10 (16)17)13-4-14/h1-2,4,8,15H,3H2, (H,13,14) (H,16,17)/t8-/m0/s1 . This indicates that the compound has a chiral center at the alpha carbon of the amino acid .


Physical And Chemical Properties Analysis

N-Formyl-3,5-diiodo-L-tyrosine has a molecular weight of 460.99 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 460.86210 g/mol .

Scientific Research Applications

The research and application of N-Formyl-3,5-diiodo-L-tyrosine (hereafter referred to by its chemical name due to the requirement to avoid abbreviations) are pivotal in various scientific domains, particularly in the study of amino acid modifications and their implications in biological systems. Although direct studies on this specific compound are limited, insights can be drawn from research on similar tyrosine derivatives and their biological significance.

Understanding Tyrosine Modifications

Research into tyrosine and its derivatives, including modifications like sulfation, nitration, and oxidation, offers valuable insights into biological mechanisms and potential therapeutic applications. Tyrosine sulfation, a common post-translational modification, plays a crucial role in protein-protein interactions, influencing numerous biochemical and physiological reactions (Yang et al., 2015). Similarly, the study of tyrosine nitration in proteins reveals its significance in hydrophilic and hydrophobic environments, highlighting the impact of oxidative stress and offering potential pathways for therapeutic intervention (Bartesaghi et al., 2006).

Biotechnological Applications

The versatility of tyrosine-based enzymes like tyrosinase, which acts on phenolic substrates, demonstrates the potential for biotechnological applications ranging from bioremediation of pollutants to biosensor development and synthesis of pharmaceuticals (Min et al., 2019). This underscores the relevance of studying N-Formyl-3,5-diiodo-L-tyrosine and similar compounds in developing innovative biotechnological solutions.

Therapeutic Potential and Diagnostic Applications

The exploration of amino acids like tyrosine in the context of diseases and diagnostics, particularly through the use of advanced imaging techniques such as positron emission tomography (PET) with O-(2-[(18)F]-fluoroethyl)-L-tyrosine, offers promising avenues for the non-invasive diagnosis and treatment monitoring of neurological conditions and cancers (Rapp et al., 2013). Such studies highlight the potential clinical value of understanding and manipulating tyrosine derivatives for therapeutic benefits.

properties

IUPAC Name

(2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMVURRYXKQJID-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747826
Record name N-Formyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-3,5-diiodo-L-tyrosine

CAS RN

906327-16-0
Record name N-Formyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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